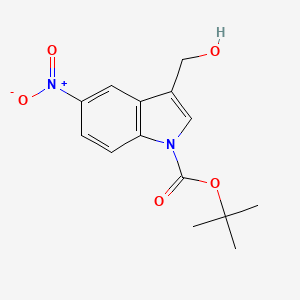

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-nitroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-6-10(16(19)20)4-5-12(11)15/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPACHXTNKWGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654321 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-07-8 | |

| Record name | tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology and are used for the treatment of various disorders in the human body.

Mode of Action

3-nitroindoles, a group to which this compound belongs, are known for their remarkable electrophilic reactivity with electron-rich species.

Biochemical Pathways

Indole derivatives are known to be involved in various biologically vital properties.

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby influencing transcriptional activity. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also affects gene expression by interacting with transcription factors and nuclear receptors, resulting in altered transcriptional activity. These interactions can lead to changes in cellular function and overall cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby influencing its overall biological activity.

Biological Activity

tert-Butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

- Chemical Formula : C₁₄H₁₆N₂O₅

- Molecular Weight : 292.29 g/mol

- CAS Number : 914349-07-8

- MDL Number : MFCD05864712

Structure

The compound features a tert-butyl group, a hydroxymethyl group, and a nitro group attached to an indole ring, which is significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds related to indole derivatives exhibit antimicrobial properties. For instance, studies have shown that certain nitro-substituted indoles can inhibit the growth of various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. The compound's structure may contribute to its ability to induce apoptosis in cancer cells. A study on related compounds demonstrated significant cytotoxic effects against several cancer cell lines, indicating that this compound could possess similar properties.

Enzyme Inhibition

Indoles are known to interact with various enzyme systems. For example, a related study on indole derivatives found that they could act as inhibitors of certain enzymes involved in cancer progression. The specific inhibition mechanism of this compound remains to be fully elucidated but is an area of ongoing research.

Case Studies and Experimental Findings

Several studies have explored the biological activities of indole derivatives:

- Antimicrobial Study : A study evaluated the antibacterial activity of nitroindoles against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Cytotoxicity Assay : In vitro assays demonstrated that related indole compounds exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines, suggesting that this compound may have similar effects.

- Enzyme Interaction Studies : Research on enzyme inhibition has highlighted the potential of indoles to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives, including tert-butyl 3-(hydroxymethyl)-5-nitro-1H-indole-1-carboxylate, exhibit significant anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis. A study demonstrated that modifications in the indole structure enhance its potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Indoles are also recognized for their neuroprotective effects. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. This compound can be utilized in the synthesis of various substituted indoles, which are valuable in drug discovery .

Case Studies

Q & A

Basic: What is the standard protocol for introducing the tert-butyl carbamate (Boc) protecting group on the indole nitrogen?

Answer:

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (CHCl) using triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. Typical conditions involve stirring at 0°C to room temperature for 16 hours. This method ensures efficient NH protection while minimizing side reactions. Subsequent workup includes solvent evaporation and purification via flash chromatography (e.g., EtO/hexanes) .

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

- H NMR : The tert-butyl group appears as a singlet at δ ~1.6 ppm. The hydroxymethyl protons resonate as a triplet/multiplet (δ ~3.6–4.0 ppm), while aromatic protons show splitting patterns consistent with substitution (e.g., δ ~7.9 ppm for nitro-adjacent protons).

- C NMR : The carbamate carbonyl appears at δ ~155 ppm, and the nitro group’s electron-withdrawing effect shifts aromatic carbons downfield.

- IR : Key peaks include nitro (1530–1350 cm) and carbamate (1700–1750 cm) stretches .

Advanced: How is regioselective nitration achieved at the 5-position without compromising the hydroxymethyl group at position 3?

Answer:

Regioselectivity is governed by electronic effects: the hydroxymethyl group (electron-donating) directs nitration to the electron-deficient 5-position. A nitrating agent (e.g., HNO/HSO) is added at 0–5°C to minimize over-nitration. Prior protection of the hydroxymethyl group as a silyl ether (e.g., TBS) prevents oxidation. Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl moiety .

Advanced: How are side reactions (e.g., ester hydrolysis or over-oxidation) minimized during synthesis?

Answer:

- Ester stability : Anhydrous conditions and neutral pH are maintained. Acidic/basic conditions are avoided post-Boc protection.

- Hydroxymethyl oxidation control : Mild oxidizing agents like NaBO·4HO in THF/water (0°C to RT) selectively oxidize alcohols without over-oxidation. Reaction progress is monitored via TLC, and quenching with aqueous NaSO halts further oxidation .

Advanced: How does the Boc group influence cross-coupling reactions on the indole core?

Answer:

The Boc group deactivates the indole ring toward electrophilic substitution but facilitates directed ortho-metalation. For Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) enable borylation at the 4- or 6-position under inert conditions. The Boc group is later removed with TFA for downstream functionalization .

Basic: What purification techniques are optimal for this compound?

Answer:

- Flash chromatography : Silica gel with EtOAc/hexanes (2:1) resolves polar impurities.

- Recrystallization : Ethyl acetate/hexanes mixtures yield high-purity crystals.

- HPLC : Reverse-phase C18 columns (MeCN/water) are used for analytical purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.